phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate
Description
Phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a nicotinic acid derivative featuring a phenyl ester group at the C3 position of the pyridine ring and a 3-methyl-1,2,4-triazole substituent at the C6 position. The compound’s structure combines a heteroaromatic pyridine core with a triazole moiety, which is frequently associated with biological activity due to its ability to participate in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
phenyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-11-17-10-19(18-11)14-8-7-12(9-16-14)15(20)21-13-5-3-2-4-6-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSILXSCVEFUHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate typically involves the reaction of 6-bromo-nicotinic acid with 3-methyl-1H-1,2,4-triazole in the presence of a suitable base and a palladium catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Target of Action
Phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate acts primarily through the formation of hydrogen bonds with specific biological targets. This interaction can modulate various biochemical pathways related to cell growth and proliferation.
Biochemical Pathways
Research indicates that derivatives of 1,2,4-triazole can influence pathways associated with enzyme inhibition and receptor binding. The compound's ability to inhibit enzyme activity is critical for its potential therapeutic effects.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it can effectively penetrate biological membranes due to its lipophilic nature. This property enhances its bioavailability and therapeutic potential.
Scientific Research Applications
This compound has several notable applications across different scientific domains:
Chemistry
- Synthesis Building Block : It serves as a building block in the synthesis of more complex molecular structures. Its unique functional groups allow for diverse chemical modifications.
Biology
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways.
Medicine
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells.
- Antifungal and Antibacterial Properties : The compound has demonstrated activity against various fungal and bacterial strains, making it a candidate for developing new antimicrobial agents.
Industry
- Material Development : In industrial applications, this compound is explored for creating new materials and agrochemicals due to its stability and reactivity.
Study on Antimicrobial Activity
A study published in RSC Advances highlighted the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi .
Investigation of Anticancer Properties
Research conducted by various institutions has focused on the anticancer potential of triazole derivatives. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in specific cancer cell lines .
Mechanism of Action
The mechanism of action of phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also interfere with DNA synthesis or protein function, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structural analogs of phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate, emphasizing substituent patterns, functional groups, and characterization methods.
Substituent Variations on the Pyridine Core
The pyridine ring’s substitution pattern critically influences electronic properties and molecular interactions. Key analogs include:
Table 1: Structural Comparison of Nicotinate/Triazole Derivatives
Key Observations:
Functional Group Diversity: The target compound’s phenyl ester group contrasts with the ethyl/methyl esters in monasnicotinates B–D and the amide group in the trifluoromethylphenyl derivative. Esters generally enhance lipophilicity compared to amides, which may influence membrane permeability and metabolic stability.
Substituent Position and Complexity: Monasnicotinates B–D feature extended aliphatic chains (e.g., acetyl-4-oxonon-1-enyl) at C4, absent in the target compound. These substituents likely increase molecular weight and steric bulk, affecting solubility and intermolecular interactions .
Spectroscopic and Structural Characterization
NMR Techniques: Analogs like monasnicotinates B–D were characterized using 2D NMR (COSY, NOESY, HMBC) to resolve substituent configurations and regiochemistry. For example, HMBC correlations confirmed the connectivity of acetyl and alkenyl groups in these compounds . Similar methods would be applicable to the target compound for verifying triazole attachment and ester geometry.
These tools could elucidate the triazole’s orientation and packing interactions in the crystal lattice, as seen in related nicotinate derivatives .
Biological Activity
Introduction
Phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate (CAS No. 400081-96-1) is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antifungal, and antibacterial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H12N4O2 |
| Molecular Weight | 280.28138 |
| CAS Number | 400081-96-1 |
Target Enzymes and Pathways
This compound primarily acts by inhibiting specific enzymes involved in various biochemical pathways. The compound is known to form hydrogen bonds with target enzymes, enhancing its binding affinity and selectivity. This interaction can lead to the inhibition of cell growth and proliferation pathways, making it a candidate for cancer therapy.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. The formation of hydrogen bonds contributes to its improved pharmacological properties, which include enhanced stability and bioavailability in biological systems.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating key proteins involved in the apoptotic pathway. For instance, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
Antifungal and Antibacterial Effects
In addition to its anticancer potential, this compound has been evaluated for antifungal and antibacterial activities. Studies have reported that this compound exhibits inhibitory effects against various fungal strains and bacterial pathogens. The mechanism behind these effects is believed to involve disruption of cellular membranes and interference with metabolic pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Cancer Cell Line Study : In a study involving human colorectal cancer cell lines (LoVo), the compound demonstrated an IC50 value of approximately 0.02 μM, indicating potent antiproliferative effects .
- Fungal Inhibition : A comparative study showed that this compound exhibited a minimum inhibitory concentration (MIC) against Candida albicans comparable to standard antifungal agents.
Q & A
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 80–120°C | High | |
| Catalyst Loading | 1–2 mol% (Pd-based) | Moderate | |
| Solvent Polarity | DMF > THF > DCM | Critical |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
